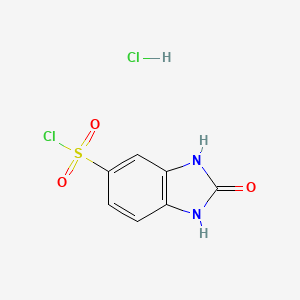

2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride

Description

2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2O3S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S.ClH/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5;/h1-3H,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDADKDZGGSKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is known that the compound is manufactured by companies like Fluorochem Ltd.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: Common in benzimidazole derivatives, where substituents on the aromatic ring can be replaced by other groups.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nickel catalysts for cyclization and various arylhalides for substitution reactions . The conditions are typically mild, allowing for the inclusion of various functional groups without significant degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can produce disubstituted imidazoles, while substitution reactions can yield various substituted benzimidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 2,3-dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride, exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole derivatives demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 40 |

| Compound B | Pseudomonas aeruginosa | 500 |

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented. For example, studies have shown that certain compounds derived from the benzimidazole scaffold can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The compound's mechanism often involves interaction with biological macromolecules, leading to cellular responses that inhibit tumor growth .

Antidiabetic and Anticoagulant Activities

Recent investigations have explored the potential of benzimidazole derivatives in managing diabetes and blood coagulation disorders. In silico studies suggest that these compounds may possess antidiabetic and anticoagulant activities, making them candidates for further development in treating metabolic syndromes .

Case Study 1: Synthesis and Testing of Benzimidazole Derivatives

A comprehensive study conducted by Ribeiro Morais et al. highlighted the synthesis of novel benzimidazole derivatives and their evaluation for anticancer activity. The most promising derivative demonstrated an IC50 value of 25.72 μM against MCF cell lines, indicating significant potential for therapeutic applications .

Case Study 2: Structure-Activity Relationship Studies

Another research effort focused on understanding the structure-activity relationships (SAR) of various benzimidazole derivatives. This study revealed that modifications to the benzimidazole nucleus could enhance antimicrobial efficacy against resistant strains of bacteria, suggesting pathways for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

2-oxo-2,3-Dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride: A closely related compound with similar chemical properties.

1,2-disubstituted benzimidazoles: These compounds share the benzimidazole core structure and exhibit similar reactivity.

Uniqueness

2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride is unique due to its specific substitution pattern and the presence of both sulfonyl chloride and hydrochloride groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Biological Activity

2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride is a synthetic compound belonging to the class of benzimidazole derivatives. Known for its diverse pharmacological properties, this compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride is with a molecular weight of approximately 269.10 g/mol. The compound features a benzimidazole core structure fused with a sulfonyl chloride group, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Cl₂N₂O₃S |

| Molecular Weight | 269.10 g/mol |

| CAS Number | 1965305-11-6 |

| Physical State | Solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines and thiols, leading to the formation of biologically active derivatives. These interactions are crucial in modulating biochemical pathways and can influence cellular processes such as:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antimicrobial Activity : A study demonstrated that derivatives synthesized from 2,3-Dihydro-2-oxo-1H-benzimidazole exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

- Anticancer Properties : In vitro studies showed that specific derivatives could significantly reduce the viability of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compounds induced apoptosis through the activation of caspase pathways .

- Cytotoxicity Studies : A comprehensive evaluation of cytotoxic effects revealed that certain derivatives had low toxicity towards normal human cells while maintaining high efficacy against tumor cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various synthesized derivatives from 2,3-Dihydro-2-oxo-1H-benzimidazole against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several analogs and assessed their anticancer properties against different cancer cell lines. One derivative showed a significant reduction in cell viability (IC50 = 15 µM) in MCF-7 cells after 48 hours of treatment, suggesting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves chlorination of the sulfonic acid precursor using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For optimization, parameters such as temperature (0–5°C for exothermic control), solvent choice (anhydrous dichloromethane or toluene), and stoichiometric ratios (1:1.2 molar ratio of precursor to chlorinating agent) should be systematically tested. Reaction progress can be monitored via TLC or in situ IR spectroscopy to detect sulfonyl chloride formation (C=O and S=O stretching bands at ~1770 cm⁻¹ and ~1370 cm⁻¹, respectively) .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for downfield shifts of the sulfonyl chloride protons (δ ~7.5–8.5 ppm) and carbonyl carbon (δ ~165–170 ppm).

- FT-IR : Confirm sulfonyl chloride (S=O asymmetric stretch at ~1370 cm⁻¹) and benzimidazolone (N-H stretch at ~3200 cm⁻¹).

- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻ adducts). Safety data sheets (SDS) for analogous sulfonyl chlorides emphasize these protocols .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, immediately wash with water and soap; for inhalation, move to fresh air and seek medical attention. Store in a cool, dry place under inert gas (argon/nitrogen) to prevent hydrolysis. SDS guidelines for structurally similar compounds highlight these protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolytic stability of this sulfonyl chloride under varying pH conditions?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) at controlled temperatures (25–40°C). Use HPLC to quantify degradation products (e.g., sulfonic acid). Apply the Arrhenius equation to model rate constants and predict shelf-life. Link findings to the compound’s reactivity in aqueous environments, as suggested by methodological frameworks emphasizing theory-driven experimental design .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts in coupling reactions)?

- Methodological Answer : Employ mixed-methods embedded design:

- Quantitative : Analyze reaction variables (e.g., solvent polarity, base strength) via DOE (Design of Experiments).

- Qualitative : Use DFT calculations to model transition states and identify steric/electronic barriers.

Cross-reference results with quadripolar methodological models (theoretical, technical poles) to contextualize discrepancies .

Q. How can the compound’s electronic properties be exploited in designing novel benzimidazole-based catalysts or ligands?

- Methodological Answer : Perform computational studies (e.g., NBO analysis, frontier molecular orbitals) to map electron-withdrawing effects of the sulfonyl chloride group. Validate via experimental coordination chemistry (e.g., Rh or Pd complexes) using XRD or EXAFS. Reference catalytic frameworks from recent organometallic studies, which highlight ligand design principles .

Q. What advanced purification techniques are recommended for isolating high-purity batches, particularly for sensitive downstream applications?

- Methodological Answer : Use recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane). For trace moisture removal, employ molecular sieves (3Å) in anhydrous solvents. Monitor purity via DSC (melting point consistency) and elemental analysis (C, H, N, S, Cl % within ±0.3% of theoretical) .

Methodological Frameworks and Data Analysis

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound’s reactivity?

- Methodological Answer : Apply Guiding Principle 2 (linking research to conceptual frameworks): For example, use Curtin-Hammett kinetics to explain selectivity in nucleophilic substitutions or Marcus theory for electron-transfer reactions. Align experimental data with computational models (e.g., Hammett plots for substituent effects) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.